molecular formula C11H12O B054508 Ethanone, 1-cyclopropyl-2-phenyl- CAS No. 14113-94-1

Ethanone, 1-cyclopropyl-2-phenyl-

Cat. No.: B054508
CAS No.: 14113-94-1
M. Wt: 160.21 g/mol
InChI Key: RXZJHESCHPMWEK-UHFFFAOYSA-N
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Description

Ethanone, 1-cyclopropyl-2-phenyl-, also known as 1-cyclopropyl-2-phenylethanone, is an organic compound with the molecular formula C11H12O. This compound features a cyclopropyl group attached to the ethanone backbone, making it a unique structure in organic chemistry. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-phenylethanone typically involves the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

    Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclopropylmethyl ketone in an anhydrous environment, leading to the formation of 1-cyclopropyl-2-phenylethanone.

Industrial Production Methods

Industrial production of 1-cyclopropyl-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-cyclopropyl-2-phenylethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the phenyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: 1-cyclopropyl-2-phenylethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The cyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl methyl ketone: Similar in structure but lacks the phenyl group.

    Phenylacetone: Contains a phenyl group but lacks the cyclopropyl group.

    Cyclopropyl phenyl ketone: Similar but with different positioning of the cyclopropyl group.

Uniqueness

1-cyclopropyl-2-phenylethanone is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-cyclopropyl-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJHESCHPMWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338533
Record name Ethanone, 1-cyclopropyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-94-1
Record name Ethanone, 1-cyclopropyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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